molecular formula C12H21Cl2N3O2S B13506548 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride

2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride

Cat. No.: B13506548
M. Wt: 342.3 g/mol
InChI Key: YBTUOVBVNIQYKN-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Piperazine core : Six-membered diamine ring enabling conformational flexibility for receptor binding.
  • Benzenesulfonyl group : Aryl sulfone substituent at N4 position, contributing to π-π stacking interactions in biological targets.
  • Ethylamine side chain : Primary amine at N1 position, protonated under physiological conditions to improve water solubility.
Molecular Property Value Comparative Sulfonylpiperazine Example
Molecular Weight 372.31 g/mol 320.37 g/mol (non-chlorinated analog)
Hydrogen Bond Acceptors 6 5 (methoxy-substituted variant)
Topological Polar Surface Area 95.2 Ų 88.4 Ų (simpler sulfonylpiperazine)

The SMILES notation NCCN1CCN(S(=O)(C2=CC=C(OC)C=C2)=O)CC1.[H]Cl.[H]Cl highlights the zwitterionic nature of the dihydrochloride salt, a common formulation strategy to enhance bioavailability in preclinical development.

Properties

Molecular Formula

C12H21Cl2N3O2S

Molecular Weight

342.3 g/mol

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C12H19N3O2S.2ClH/c13-6-7-14-8-10-15(11-9-14)18(16,17)12-4-2-1-3-5-12;;/h1-5H,6-11,13H2;2*1H

InChI Key

YBTUOVBVNIQYKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN)S(=O)(=O)C2=CC=CC=C2.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Starting Materials and Key Intermediates

Synthetic Routes

Sulfonylation of Piperazine

The first step typically involves the reaction of piperazine with benzenesulfonyl chloride under basic conditions to form 4-(benzenesulfonyl)piperazine. This reaction is generally conducted in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to scavenge the HCl generated.

  • Reaction conditions: Room temperature to mild heating (25–50 °C).
  • Yield: Generally high (70–90%).
  • Notes: Careful control of stoichiometry is required to avoid disulfonylation.
Introduction of Ethanamine Side Chain

The 4-(benzenesulfonyl)piperazine is then alkylated with a suitable ethanamine derivative. Commonly, 2-chloroethylamine or its protected forms are used.

  • Method: Nucleophilic substitution where the piperazine nitrogen attacks the alkyl halide.
  • Solvent: Polar aprotic solvents like acetonitrile or DMF.
  • Temperature: 50–80 °C.
  • Yield: Moderate to good (50–75%).
  • Protection/deprotection strategies may be employed if the ethanamine is introduced as a protected amine to avoid side reactions.
Formation of Dihydrochloride Salt

The final step involves treating the free base with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or isopropanol) to form the dihydrochloride salt.

  • Conditions: Room temperature stirring with excess HCl.
  • Yield: Quantitative.
  • Purpose: Enhances solubility and stability for pharmaceutical applications.

Representative Synthetic Scheme

Step Reactants Conditions Product Yield (%) Notes
1 Piperazine + Benzenesulfonyl chloride Triethylamine, DCM, 25–40 °C 4-(Benzenesulfonyl)piperazine 70–90 Base scavenges HCl, avoid overreaction
2 4-(Benzenesulfonyl)piperazine + 2-chloroethylamine DMF, 60–80 °C 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-amine (free base) 50–75 May require protection for amine
3 Free base + HCl Ethanol, RT 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride ~100 Salt formation for stability

Supporting Research Findings and Literature Insights

  • A 2021 study on piperazine-based compounds highlights the use of reductive amination and nucleophilic substitution for functionalizing piperazine derivatives, emphasizing mild conditions and selective reactions to obtain amine-functionalized piperazines with good yields (around 60–76%).

  • Patent literature (US6603003B2) describes efficient preparation of piperazine derivatives using acetic acid-mediated reactions and subsequent purification steps, which can be adapted for sulfonylated piperazines. The patent details reaction temperatures (30–65 °C) and solvent use (toluene, methanol) to optimize yields and purity.

  • The sulfonylation step is well-documented in synthetic organic chemistry as a reliable method to introduce sulfonyl groups onto amines, with benzenesulfonyl chloride being a standard reagent. Reaction monitoring and purification are critical to avoid polysulfonylation and ensure product selectivity.

Notes on Purification and Characterization

  • Purification : Typically involves extraction, washing with aqueous acid/base, drying over anhydrous sodium sulfate, and recrystallization from suitable solvents (e.g., ethanol/ethyl acetate).

  • Characterization : Confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis. The dihydrochloride salt usually exhibits distinct melting points and solubility profiles.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The piperazine ring can interact with various receptors, modulating their function and leading to physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine derivatives are widely studied for their pharmacological properties, particularly their interactions with serotonin (5-HT) receptors. Below is a detailed comparison of 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride with related compounds, focusing on structural features, receptor affinities, and functional roles.

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features 5-HT1A Receptor Affinity (Ki, nM) 5-HT2A Receptor Affinity (Ki, nM) Structural Similarity Score*
This compound C₁₂H₂₀Cl₂N₃O₂S 356.28 Benzenesulfonyl group, ethylamine chain Not reported Not reported Reference (1.00)
4-Methylpiperazin-1-amine dihydrochloride C₅H₁₄Cl₂N₂ 181.09 Methyl group on piperazine N/A N/A 0.95
Piperazine-1,4-diamine hydrochloride C₄H₁₂ClN₃ 145.61 Dual amine groups on piperazine N/A N/A 0.85
N-[3-(4-Phenylpiperazin-1-yl)-propyl] derivatives (Compound 5-7) Varies (e.g., C₂₀H₂₅N₃O₂) ~350–380 Spiro-cyclohexane or β-tetralone moieties 120–450 15–46 N/A

*Structural similarity scores (0–1 scale) derived from cheminformatics analyses .

Key Findings:

Structural Modifications and Receptor Affinity: The benzenesulfonyl group in the target compound may confer higher metabolic stability compared to simpler piperazine derivatives like 4-Methylpiperazin-1-amine dihydrochloride . Compounds with spiro-cyclohexane substituents (e.g., N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives) exhibit high 5-HT2A receptor antagonism (Ki = 15–46 nM) . In contrast, β-tetralone-containing analogs show reduced 5-HT2A affinity, highlighting the importance of substituent geometry .

Synthetic Utility :

  • Piperazine-1,4-diamine hydrochloride (similarity score 0.85) is often used as a precursor for antipsychotic agents but lacks the sulfonamide group critical for receptor specificity .
  • The benzenesulfonyl group in the target compound may improve selectivity for serotonin receptors over dopamine receptors, a common issue in piperazine-based drug design .

Pharmacological Gaps :

  • While the target compound’s structural analogs (e.g., N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives) have well-documented 5-HT receptor activities, direct binding data for this compound remain unreported. Further studies are needed to quantify its affinity for 5-HT1A/5-HT2A receptors.

Implications for Drug Development

The structural features of this compound position it as a promising candidate for CNS-targeted therapies. Its benzenesulfonyl group may reduce off-target effects compared to methyl- or propyl-substituted piperazines .

Biological Activity

The compound 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride , also known by its CAS number 2613385-15-0, is a piperazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C12H20ClN3O2S
  • Molecular Weight : 305.82 g/mol
  • CAS Number : 2613385-15-0

Structure

The compound features a piperazine ring substituted with a benzenesulfonyl group and an ethylamine moiety. This structural configuration is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Anticancer Activity : Some studies have shown that piperazine derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For instance, compounds with similar structures have been found to selectively inhibit HDAC6, leading to cell cycle arrest in cancer cells .
  • Neuropharmacological Effects : Piperazine derivatives are often investigated for their effects on neurotransmitter systems. They may act as antagonists or agonists at various receptors, influencing conditions such as anxiety and depression.

In Vitro Studies

In vitro assays have been employed to evaluate the biological activity of this compound:

  • Cell Viability Assays : These assays measure the effect of the compound on cancer cell lines, assessing cytotoxicity and potential therapeutic indices.
  • Apoptosis Induction : Studies have focused on the ability of the compound to induce apoptosis in malignant cells, contributing to its anticancer profile.

Case Studies

Several notable studies highlight the biological activity of related compounds:

  • A study demonstrated that a related piperazine derivative exhibited selective inhibition of lung cancer cell growth while sparing normal cells, suggesting a favorable therapeutic window .
  • Another investigation revealed that structural modifications in piperazine derivatives could enhance their selectivity for specific HDAC isoforms, thereby improving their anticancer efficacy .

Summary of Findings

Study Findings Reference
Study 1Inhibition of HDAC6 with IC50 values between 0.1 - 1.0 μM
Study 2Selective growth inhibition of lung cancer cells over normal cells
Study 3Induction of S-phase cell cycle arrest in treated cancer cells

Future Directions

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its effects. Future studies may focus on:

  • In Vivo Studies : To validate findings from in vitro studies and assess pharmacokinetics and toxicity profiles.
  • Structural Optimization : Modifying the chemical structure to enhance efficacy and reduce side effects.

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